methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has also been shown to bind to the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical And Physiological Effects
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and receptors. In vivo studies have shown that methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate can reduce inflammation, improve cognitive function, and modulate the immune system. However, more studies are needed to fully understand the biochemical and physiological effects of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate and its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments, such as its high purity, stability, and solubility in common solvents. methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate can also be easily synthesized through various methods, and its structure can be easily modified to improve its properties. However, methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate also has some limitations, such as its potential toxicity and limited availability in large quantities. Therefore, proper safety measures should be taken when handling methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate, and alternative compounds should be considered if large quantities are needed.
Future Directions
There are several future directions for the research and development of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate, such as:
1. Synthesis of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate derivatives with improved properties, such as higher potency, selectivity, and solubility.
2. Evaluation of the potential therapeutic applications of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate and its derivatives in various diseases, such as cancer, inflammation, and bacterial infections.
3. Investigation of the mechanism of action of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate and its derivatives at the molecular level, using techniques such as X-ray crystallography and molecular modeling.
4. Development of new methods for the synthesis of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate and its derivatives, using environmentally friendly reagents and conditions.
5. Exploration of the potential applications of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate and its derivatives in materials science, such as the synthesis of functional materials and sensors.
In conclusion, methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand the potential therapeutic applications of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate and its derivatives and to develop new methods for their synthesis and applications.
Synthesis Methods
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through various methods, including the reaction of 4-cyano-1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of 4-cyano-1-methyl-1H-pyrazole-3-carboxylic acid with dimethyl sulfate in the presence of a base, such as potassium carbonate. The yield of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Scientific Research Applications
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and bacterial infections. In agrochemistry, methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has been used as a pesticide and herbicide due to its inhibitory effects on plant growth and development. In materials science, methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals.
properties
CAS RN |
105020-37-9 |
---|---|
Product Name |
methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate |
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 4-cyano-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-10-4-5(3-8)6(9-10)7(11)12-2/h4H,1-2H3 |
InChI Key |
OXFKPHOIJXPHDO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)OC)C#N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)C#N |
synonyms |
1H-Pyrazole-3-carboxylicacid,4-cyano-1-methyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.